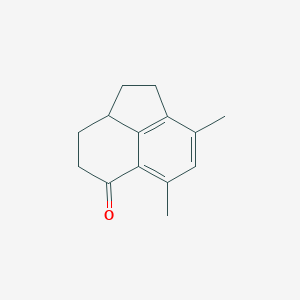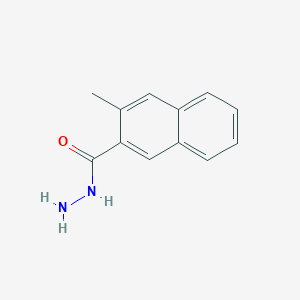
3-Methylnaphthalene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylnaphthalene-2-carbohydrazide is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methyl group at the third position and a carbohydrazide group at the second position on the naphthalene ring. It is primarily used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnaphthalene-2-carbohydrazide typically involves the reaction of 3-methylnaphthalene with hydrazine derivatives. One common method includes the oxidation of 3-methylnaphthalene to form 3-methylnaphthalene-2-carboxylic acid, which is then converted to its corresponding carbohydrazide through a reaction with hydrazine hydrate .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using sodium dichromate and water under high temperature and pressure conditions. The resulting carboxylic acid is then treated with hydrazine hydrate to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylnaphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
3-Methylnaphthalene-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Methylnaphthalene-2-carbohydrazide involves its interaction with various molecular targets. The carbohydrazide group can form stable complexes with metal ions, influencing enzymatic activities and protein functions. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 2-Methylnaphthalene-1-carbohydrazide
- 1-Methylnaphthalene-2-carbohydrazide
- Naphthalene-2-carbohydrazide
Comparison: 3-Methylnaphthalene-2-carbohydrazide is unique due to the specific positioning of the methyl and carbohydrazide groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62936-90-7 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-methylnaphthalene-2-carbohydrazide |
InChI |
InChI=1S/C12H12N2O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(15)14-13/h2-7H,13H2,1H3,(H,14,15) |
InChI Key |
XVAFXJANCCNXOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


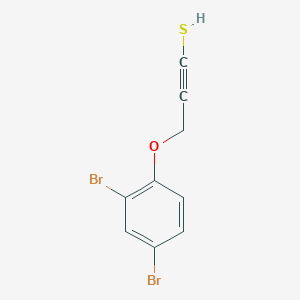
![3-[(6-Hydroxyhexyl)oxy]propanenitrile](/img/structure/B14519903.png)
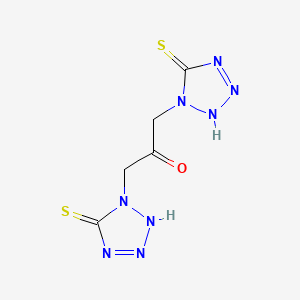
![4-[2-(3-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14519920.png)
![N-[(Furan-2-yl)methyl]-N'-[6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]urea](/img/structure/B14519923.png)
![4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B14519926.png)

![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, 1-naphthalenyl ester](/img/structure/B14519929.png)
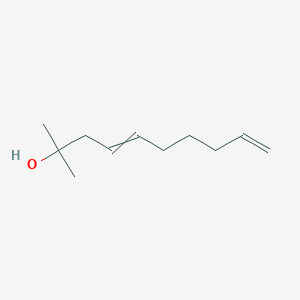
![N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline](/img/structure/B14519944.png)
![Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro-](/img/structure/B14519946.png)
![Dimethyl [(methylamino)methyl]phosphonate](/img/structure/B14519950.png)

